molecular formula C22H11IN2O4 B5056113 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione

2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5056113
M. Wt: 494.2 g/mol
InChI Key: OGTVUBKCGQXTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione, also known as IDO inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound has been found to have potential anti-tumor activity and has been studied for its potential use in cancer treatment.

Mechanism of Action

2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor works by inhibiting the activity of 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione, an enzyme that plays a key role in the immune system's response to cancer cells. 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione is responsible for breaking down the amino acid tryptophan, which is essential for the activation of T cells, a type of immune cell that plays a key role in fighting cancer. By inhibiting 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor can prevent the breakdown of tryptophan and enhance the immune system's ability to recognize and attack cancer cells.
Biochemical and Physiological Effects:
2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of tryptophan and decrease the levels of kynurenine, a metabolite of tryptophan that is produced by 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione. 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor has also been found to increase the levels of T cells and decrease the levels of regulatory T cells, which can suppress the immune system's response to cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor is its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor has also been found to have a favorable safety profile in preclinical studies. However, there are limitations to the use of 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor in lab experiments. One limitation is the potential for off-target effects, which can affect the accuracy of the results. Another limitation is the need for further studies to determine the optimal dosing and timing of 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor in combination with other cancer treatments.

Future Directions

There are several future directions for the study of 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor. One direction is the development of more potent and selective 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitors. Another direction is the investigation of the optimal dosing and timing of 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor in combination with other cancer treatments. Additionally, the potential use of 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor in other diseases, such as autoimmune disorders, is an area of interest for future research.
In conclusion, 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor is a chemical compound that has gained significant attention in the field of cancer research for its potential anti-tumor activity. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor have been discussed in this paper. Further studies are needed to determine the optimal use of 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor in cancer treatment and other diseases.

Synthesis Methods

2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor can be synthesized through a multi-step process involving the reaction of 4-iodoaniline, 2-amino-3-hydroxybenzoic acid, and phthalic anhydride. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor has been extensively studied for its potential use in cancer treatment. It has been found to have anti-tumor activity by inhibiting the activity of 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione, an enzyme that plays a key role in the immune system's response to cancer cells. By inhibiting 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor can enhance the immune system's ability to recognize and attack cancer cells. 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy.

properties

IUPAC Name

2-(4-iodophenyl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11IN2O4/c23-13-6-8-14(9-7-13)25-20(26)15-10-5-12(11-17(15)21(25)27)19-24-18-4-2-1-3-16(18)22(28)29-19/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTVUBKCGQXTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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